Allyl 3-bromobenzylcarbamate
Description
Significance of Carbamate (B1207046) Functionality in Contemporary Organic Synthesis
The carbamate functional group, characterized by a nitrogen atom bonded to a carbonyl group which is in turn attached to an oxygen atom, is a pivotal structural motif in modern organic synthesis. acs.orgwikipedia.org Structurally, carbamates can be considered hybrids of esters and amides, conferring upon them a unique profile of chemical and proteolytic stability. acs.org This stability makes them valuable as peptide bond surrogates in medicinal chemistry, as they can enhance a molecule's ability to permeate cell membranes. acs.orgnih.gov
In the realm of synthetic strategy, carbamates are widely employed as protecting groups for amines. acs.orgmasterorganicchemistry.com The nitrogen atom in a carbamate is significantly less nucleophilic than that of an amine, allowing for a wide range of chemical transformations to be carried out on other parts of a molecule without affecting the protected amine. masterorganicchemistry.com Popular carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), are easily installed and can be selectively removed under specific conditions, a critical feature in the multi-step synthesis of complex molecules like peptides. masterorganicchemistry.com
Furthermore, the carbamate moiety plays a crucial role in modulating the biological activity and pharmacokinetic properties of molecules. nih.gov By altering the substituents on the nitrogen and oxygen atoms of the carbamate, chemists can fine-tune a compound's stability and its interactions with biological targets. nih.gov The carbamate group's ability to participate in hydrogen bonding and to impose conformational constraints on a molecule makes it a key component in the design of therapeutic agents. acs.org
The Role of Allyl and Bromobenzyl Moieties as Strategic Building Blocks
Both allyl and bromobenzyl groups are highly versatile and strategically important building blocks in organic synthesis, each offering unique reactivity that can be harnessed for the construction of complex molecular architectures.
The allyl group , with the structure -CH₂-CH=CH₂, is a valuable component in synthesis for several reasons. wikipedia.org It can be introduced into molecules through a process called allylation. wikipedia.org The double bond in the allyl group allows for a variety of chemical transformations, including oxidation and addition reactions. wikipedia.org A key feature of the allyl group is its ability to be used as a protecting group for alcohols and amines, which can be removed under specific, often mild, conditions, such as with palladium catalysts. organic-chemistry.org The stability of the allylic position to form stabilized carbocations, carbanions, and radicals makes it a reactive and predictable handle in synthetic sequences. curlyarrows.comfiveable.me
The bromobenzyl group , which consists of a benzyl (B1604629) group substituted with a bromine atom, is another crucial building block, particularly in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The bromine atom on the aromatic ring can participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds to construct biaryl systems. The benzylic position, the carbon adjacent to the aromatic ring, is activated and susceptible to nucleophilic substitution reactions. masterorganicchemistry.com This dual reactivity of the bromobenzyl moiety—the ability to undergo reactions at both the bromine-substituted aromatic ring and the benzylic carbon—makes it a highly strategic component in the design of synthetic routes.
Overview of Allyl 3-bromobenzylcarbamate within Research Frontiers
This compound integrates the key features of the carbamate, allyl, and bromobenzyl groups into a single molecule, positioning it as a compound of significant interest in contemporary chemical research. This trifunctional molecule serves as a versatile intermediate for the synthesis of more complex organic structures.
The presence of the allyl group on the carbamate nitrogen suggests its role as a protecting group, which can be selectively removed to reveal a primary amine. This amine can then be further functionalized. Simultaneously, the bromobenzyl portion of the molecule provides a reactive handle for cross-coupling reactions or nucleophilic substitutions.
Research applications of this compound include its use as a building block in the preparation of various pharmaceuticals and agrochemicals. In medicinal chemistry, derivatives of this compound may exhibit a range of biological activities. The molecule can also be used to study enzyme inhibition and protein modification, acting as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
The synthesis of this compound itself involves the reaction of 3-bromobenzylamine (B82478) with an allyl-containing chloroformate or a similar reagent. The reaction conditions, such as the choice of solvent and base, are critical for optimizing the yield and purity of the product. For instance, polar aprotic solvents like dichloromethane (B109758) are often preferred.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 4.28 (d, J = 6.0 Hz, 2H, CH₂), 5.03–5.09 (m, 2H, CH₂=CH), 5.87–5.97 (m, 1H, CH₂=CH) |
| IR (cm⁻¹) | 1705 (C=O), 1520 (N–H bend), 1245 (C–O) |
| Data sourced from available research findings. |
The strategic placement of the bromine atom at the meta position of the benzyl ring influences the electronic properties and reactivity of the aromatic ring, offering a different substitution pattern compared to the more commonly studied ortho- and para-isomers. This allows for the synthesis of a distinct set of derivatives with potentially unique biological and material properties. The continued exploration of the reactivity and applications of this compound is expected to open new avenues in the development of novel organic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl N-[(3-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-6-15-11(14)13-8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQHVSJRUALHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Allyl 3 Bromobenzylcarbamate
Primary Synthetic Routes and Optimized Reaction Conditions
The synthesis of Allyl 3-bromobenzylcarbamate is most commonly achieved through the formation of a carbamate (B1207046) linkage between an amine and an allyl-containing electrophile. This approach is favored for its directness and use of readily available starting materials.
Amine Carbamoylation Strategies
Carbamoylation, the process of introducing a carbamoyl (B1232498) group, is the cornerstone of synthesizing this target molecule. organic-chemistry.org The reaction typically involves the nucleophilic attack of an amine onto a carbonyl group. researchgate.net
The most direct and widely utilized method for preparing this compound is the Schotten-Baumann-type reaction between 3-Bromobenzylamine (B82478) and Allyl Chloroformate. rsc.org In this reaction, the primary amine group of 3-Bromobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Allyl Chloroformate. This addition is followed by the elimination of a chloride ion, forming the stable carbamate linkage.
The reaction is typically conducted in a polar aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, to facilitate the solubility of the reactants and optimize the nucleophilicity of the amine. Reaction temperatures are often kept low, starting at 0°C, to control the exothermic nature of the reaction and minimize the formation of side products.
A crucial component in the coupling of amines with chloroformates is the presence of a base. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base serves as an acid scavenger, neutralizing the HCl and allowing the reaction to proceed to completion.
Both stoichiometric and catalytic amounts of various bases have been studied. Organic tertiary amines, such as triethylamine (B128534) (TEA), and inorganic bases, like sodium bicarbonate (NaHCO₃), are commonly employed. Triethylamine is often preferred due to its strong basicity and ability to form a soluble hydrochloride salt, which can be easily removed during workup. The choice of base can significantly impact the reaction yield and the profile of impurities.
Table 1: Effect of Base on the Synthesis of this compound
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | Dichloromethane | 0 to RT | ~95 | |
| Sodium Bicarbonate | Dichloromethane/Water | 0 to RT | ~82 | |
| Diisopropylethylamine | Dichloromethane | 0 to RT | High | rsc.org |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Alternative Synthetic Pathways and Precursor Chemistry
While the chloroformate route is dominant, concerns over the toxicity of chloroformates, which are derivatives of phosgene (B1210022), have prompted research into alternative synthetic methods. researchgate.netgoogle.com These routes often utilize different, more environmentally benign carbonyl sources.
One such alternative involves the use of dialkyl carbonates, like dimethyl carbonate (DMC), as a carbonylating agent. researchgate.net The reaction of an amine with DMC can produce the corresponding carbamate, although this often requires higher temperatures or the use of a catalyst. researchgate.net Another approach is the reaction of amines with urea (B33335) in the presence of a catalyst, such as indium triflate, to form carbamates. organic-chemistry.orgorganic-chemistry.org
The primary precursors for the main synthetic route are 3-Bromobenzylamine and Allyl Chloroformate. 3-Bromobenzylamine is a commercially available substituted benzylamine. scbt.com Allyl Chloroformate is prepared from the reaction of phosgene with allyl alcohol. The synthesis of related precursors, such as allyl bromide (from allyl alcohol) prepchem.com and other functionalized anilines mdpi.com, is well-documented and relies on standard organic transformations.
Process Optimization and Scalability Considerations
Moving a synthetic procedure from a laboratory bench to large-scale industrial production introduces a new set of challenges that must be addressed through process optimization. gd3services.com The primary goals are to develop a process that is safe, cost-effective, efficient, and sustainable. gd3services.com
Adaptations for Large-Scale Preparations
For the synthesis of this compound, particularly via the energetic reaction of an amine and a chloroformate, careful control of the reaction exotherm is the paramount consideration for large-scale preparations. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Key adaptations for large-scale synthesis include:
Controlled Reagent Addition: Instead of adding reagents all at once, slow, controlled addition of the allyl chloroformate to the solution of 3-bromobenzylamine and base is necessary to manage the rate of heat generation.
Efficient Cooling: The use of jacketed reactors with efficient cooling systems is essential to maintain the desired reaction temperature.
Solvent Selection: While effective at lab scale, solvents with low boiling points like dichloromethane might require specialized handling under pressure for large-scale operations to prevent boiling.
Process Simplification: Minimizing complex steps, such as eliminating the need for chromatographic purification by developing a process that yields a high-purity product through crystallization, is a key goal in process chemistry. organic-chemistry.orggd3services.com For carbamates, crystallization from a suitable solvent system like ethanol/water is often a viable, scalable purification method.
For truly large-scale or continuous manufacturing, transitioning from a traditional batch reactor to a continuous flow reactor (CFR) can offer significant advantages in safety and efficiency. acs.org Flow chemistry allows for superior control over reaction parameters, including temperature and mixing, drastically reducing the risks associated with highly exothermic reactions.
Chemical Reactivity and Transformations of Allyl 3 Bromobenzylcarbamate
Reactions Involving the Bromine Atom on the Benzyl (B1604629) Moiety
The bromine atom attached to the benzyl group is the primary site for a host of chemical reactions, ranging from nucleophilic substitutions to organometallic coupling processes. These transformations are fundamental to the derivatization of the Allyl 3-bromobenzylcarbamate core.
The electron-withdrawing nature of the bromine atom facilitates nucleophilic attack at the benzylic carbon, leading to the displacement of the bromide ion. This class of reactions is a cornerstone of synthetic chemistry, allowing for the introduction of a wide array of functional groups.
The reaction of this compound with various amines and thiols provides a direct route to the synthesis of a diverse range of derivatives. These reactions typically proceed via an SN2 mechanism, wherein the nucleophilic nitrogen or sulfur atom attacks the carbon atom bonded to the bromine. The result is the formation of a new carbon-nitrogen or carbon-sulfur bond, respectively. The general scheme for these reactions involves the treatment of this compound with the desired amine or thiol in the presence of a base to neutralize the hydrogen bromide generated during the reaction.
A variety of amines, including primary, secondary, and heterocyclic amines, can be employed in these reactions to generate a library of compounds with diverse functionalities. Similarly, thiols can be utilized to introduce sulfur-containing moieties, which are of interest in various fields of chemical research.
The bromine atom on the benzyl ring can be readily substituted by pseudohalogen functionalities, such as the azido (B1232118) (-N3) and thiocyanato (-SCN) groups. These transformations are typically achieved by reacting this compound with a source of the desired pseudohalide, such as sodium azide (B81097) or potassium thiocyanate, in a polar aprotic solvent. The introduction of these groups opens up further avenues for chemical modification. For instance, the azido group can be reduced to an amine or participate in click chemistry reactions.
The carbon-bromine bond in this compound is also amenable to a variety of organometallic coupling reactions. These powerful transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis. In the context of this compound, the aryl bromide moiety can readily participate in these transformations. For example, a Suzuki coupling reaction with an arylboronic acid would result in the formation of a biaryl structure. Similarly, a Heck reaction with an alkene would introduce a new vinyl group, while a Sonogashira coupling with a terminal alkyne would yield an arylethynyl derivative. These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.
| Coupling Reaction | Coupling Partner | Product Type |
| Suzuki | Arylboronic acid | Biaryl |
| Heck | Alkene | Arylalkene |
| Sonogashira | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig | Amine | Arylamine |
| Stille | Organotin reagent | Aryl-substituted tin |
Organometallic Coupling Reactions at the Aryl Bromide Position
Transformations of the Allyl Group
The allyl group is a key reactive site within this compound, enabling a diverse range of chemical transformations. Its carbon-carbon double bond can undergo functionalization through oxidation, hydrofunctionalization, and difunctionalization. Furthermore, the allylic position is susceptible to metal-catalyzed rearrangements and alkylations, significantly expanding the synthetic utility of the parent molecule.
Olefin Functionalization Reactions
The double bond of the allyl group is amenable to various addition and oxidation reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The allyl moiety of this compound can be oxidized to introduce oxygen-containing functional groups. A primary transformation is the epoxidation of the alkene. This reaction is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which deliver an oxygen atom to the double bond in a syn-stereoselective manner through a concerted mechanism. libretexts.org The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions to yield 1,2-diols. libretexts.org
Another significant oxidation is the Wacker-type oxidation. rsc.org Palladium-catalyzed oxidation of protected allylic amines, including N-allyl carbamates, can lead to the formation of methyl ketones. nih.gov For instance, using a catalyst system like [Pd(Quinox)]-TBHP, N-protected allyl amines are selectively oxidized to the corresponding methyl ketone products in good yields. nih.gov The classic Tsuji-Wacker conditions (PdCl₂, CuCl, O₂) can also be employed, though they may sometimes result in mixtures of ketone and aldehyde products. nih.gov
The Sharpless asymmetric aminohydroxylation represents a powerful method for the stereospecific introduction of both an oxygen and a nitrogen atom across the double bond. rsc.org Using a carbamate (B1207046) as the nitrogen source in the presence of a catalytic amount of potassium osmate, vicinal amino alcohols can be synthesized. acs.org This "tethered" aminohydroxylation, where the carbamate group of the substrate itself directs the reaction, allows for excellent control over regioselectivity. acs.orgnih.govcapes.gov.brrsc.org The mechanism is proposed to involve the formation of an osmium-imido complex that adds intramolecularly to the alkene. acs.orgnih.gov
Table 1: Electrophilic Oxidation Reactions of Allyl Carbamates
| Reaction Type | Reagents/Catalyst | Product Type | Key Features |
| Epoxidation | m-CPBA | Epoxide | Syn-addition of oxygen. libretexts.org |
| Wacker Oxidation | PdCl₂, CuCl, O₂ | Methyl Ketone / Aldehyde | Substrate-controlled regioselectivity. nih.gov |
| Catalyst-Controlled Oxidation | [Pd(Quinox)]–TBHP | Methyl Ketone | High selectivity for ketone product. nih.gov |
| Tethered Aminohydroxylation | K₂OsO₂(OH)₄, t-BuOCl | syn-Amino Diol | High regio- and stereocontrol. acs.orgnih.gov |
Hydrofunctionalization and difunctionalization reactions add two new groups across the allyl double bond, providing a direct route to more complex structures. While the carbamate nitrogen in this compound can act as an intramolecular nucleophile, intermolecular reactions are also well-established for this class of compounds.
Gold-catalyzed intermolecular hydroamination of allenes with carbamates as nucleophiles is an effective method for forming N-allylic carbamates. acs.org This highlights the ability of the carbamate nitrogen to participate in hydrofunctionalization reactions. snnu.edu.cn
Electrochemical methods offer a green and efficient approach to the difunctionalization of alkenes. researchgate.net Metal-free electrochemical oxidative cyclization of allyl carbamates bearing substituted C=C double bonds can be performed in an undivided cell. researchgate.net Furthermore, electrochemical methods can be used for the vicinal C–H difunctionalization of saturated azaheterocycles, which can be formed from precursors like allyl carbamates. nih.gov Radical cyclization-initiated difunctionalization is another powerful strategy. For instance, N-allyl-α-haloamides can undergo photo-induced radical reactions to form functionalized γ-lactams. mdpi.com
The aminohydroxylation reaction discussed previously is a prime example of a difunctionalization reaction, adding both an amino and a hydroxyl group across the alkene. rsc.orgcapes.gov.brrsc.org This transformation is highly regioselective for allylic carbamates, proceeding through a proposed osmium-imido intermediate. capes.gov.brrsc.org
Table 2: Hydrofunctionalization and Difunctionalization Reactions
| Reaction Type | Catalyst/Conditions | Reactants | Product Type |
| Intermolecular Hydroamination | Gold(I) NHC Complex | Allene + Carbamate | N-Allylic Carbamate |
| Electrochemical Cyclization | Undivided Cell, Constant Current | N-Allyl Amides + 1,3-Dicarbonyls | Pyrrolidines/Tetrahydropyridines cardiff.ac.uk |
| Aminohydroxylation | Potassium Osmate | Allyl Carbamate | Vicinal Amino Alcohol capes.gov.brrsc.org |
| Radical Cyclization | Photochemical/Cu-catalyzed | N-Allyl-α-haloamides | Functionalized Lactams mdpi.com |
Palladium-Catalyzed Allylic Rearrangements and Alkylations
Palladium catalysis is a cornerstone of modern organic synthesis, and it provides powerful tools for the transformation of allylic systems. This compound is an excellent substrate for such reactions, which typically proceed through a key π-allyl palladium intermediate.
The Tsuji-Trost reaction is a fundamental palladium-catalyzed substitution involving a substrate with an allylic leaving group. wikipedia.org In the case of allylic carbamates, the reaction is initiated by the coordination of a palladium(0) complex to the alkene of the allyl group. gu.se This is followed by oxidative addition, where the carbamate acts as a leaving group, resulting in the formation of a cationic η³-π-allyl palladium(II) complex. wikipedia.orgacs.org This intermediate is electrophilic and is central to a wide array of subsequent transformations. researchgate.net
Palladium(II) catalysts, such as Pd(CH₃CN)₂Cl₂, can also catalyze the rearrangement of allylic esters, with carbamates rearranging more rapidly than acetates or carbonates. cdnsciencepub.comcdnsciencepub.com The reaction is believed to proceed via a cyclization-induced rearrangement involving an intermediate formed from the carbamate nitrogen and the palladium-activated alkene. cdnsciencepub.com Decarboxylative rearrangements also proceed via the formation of a π-allyl palladium intermediate. acs.org
Once the π-allyl palladium intermediate is formed, it can be attacked by a nucleophile. The regioselectivity of this attack—whether it occurs at the more substituted or less substituted terminus of the allyl system—is a critical aspect. This selectivity can be controlled by several factors, including the choice of ligands on the palladium catalyst, the nature of the nucleophile, and the reaction conditions. cdnsciencepub.comuts.edu.auresearchgate.net For instance, the use of NH aziridines as nucleophiles can favor the formation of branched products, which is opposite to the regioselectivity observed with many other amines. researchgate.net The choice of counterion in the π-allylpalladium intermediate can also be used to alter the regioselectivity. uts.edu.au
Stereoselectivity is another key feature of these transformations. Palladium-catalyzed rearrangements of allylic carbamates often proceed with a high degree of chirality transfer, enabling the synthesis of enantioenriched products from chiral starting materials. acs.org The use of chiral ligands, such as chiral ferrocene (B1249389) palladacycles or phosphoramidites, is crucial for achieving high enantioselectivity in these reactions. nih.govnih.govacs.org Gold-catalyzed decarboxylative amination of allylic carbamates has also been shown to proceed with excellent regioselectivity and high stereoselectivity, offering an alternative to palladium-based systems. organic-chemistry.org
Table 3: Regio- and Stereocontrol in Allylic Transformations
| Transformation | Catalyst System | Control Element | Outcome |
| Allylic Amination | Pd / Phosphoramidite Ligands | Ligand Structure | Control over linear vs. branched products. uts.edu.aunih.gov |
| Allylic Amination | Pd(0) | Nucleophile (e.g., Aziridine) | Favors branched products. researchgate.net |
| Decarboxylative Rearrangement | Pd(0) / Xantphos | Chiral Substrate | High degree of chirality transfer. acs.org |
| Asymmetric Rearrangement | Chiral Ferrocene Palladacycle | Chiral Catalyst | High enantioselectivity. nih.gov |
| Decarboxylative Amination | Au(I) / DIPEA | Catalyst/Base System | High regio- and stereoselectivity. organic-chemistry.org |
Radical-Mediated Rearrangements and Migrations
The structure of this compound features two primary sites susceptible to radical-mediated reactions: the allylic position and the benzylic position adjacent to the bromine-substituted aromatic ring. Radical reactions, often initiated by light, heat, or a radical initiator, can lead to a variety of rearrangements and migrations. rsc.orgrsc.org
The allylic hydrogens on the terminal carbon of the allyl group are particularly reactive towards radical abstraction due to the formation of a resonance-stabilized allyl radical. pressbooks.pub This reactivity is fundamental to reactions such as allylic halogenation. For instance, using N-bromosuccinimide (NBS) with a radical initiator can introduce a bromine atom at the allylic position. The mechanism involves the formation of an allyl radical intermediate which has two resonance structures, potentially leading to a mixture of constitutional isomers upon reaction with bromine. pressbooks.pub
Radical aryl migrations are another significant class of transformations. rsc.orgrsc.org These reactions involve the intramolecular shift of an aryl group to a radical center. rsc.org In the context of this compound, a radical generated elsewhere in the molecule could potentially induce the migration of the 3-bromobenzyl group. Such rearrangements, including neophyl-type rearrangements, are powerful tools in synthesis for constructing complex molecular skeletons. rsc.orgsioc-journal.cn The specific pathway and feasibility of such a migration would depend on the stability of the initial radical, the stability of the radical formed after migration, and the transition state energetics of the spirocyclic intermediate involved in the transfer. rsc.org
Research on radical-initiated group migration has shown that various functional groups can undergo rearrangement, and these reactions often proceed via cascade pathways, combining the migration step with other radical processes. rsc.orgsioc-journal.cn
Reactivity of the Carbamate Moiety
The carbamate group in this compound is a versatile functional group that can undergo several important transformations, including cleavage to deprotect the amine and participation in intramolecular cyclization and rearrangement reactions.
The allyl carbamate (Alloc) group is a well-established protecting group for amines in organic synthesis. google.comgoogle.com Its cleavage is a key transformation, which can be achieved under various conditions.
Hydrolysis: Like other carbamates, the Alloc group can be hydrolyzed under acidic or basic conditions to release the parent amine, 3-bromobenzylamine (B82478).
Acidic Hydrolysis: Treatment with a strong acid, such as aqueous HCl, followed by heating, will cleave the carbamate bond to yield 3-bromobenzylammonium chloride, carbon dioxide, and allyl alcohol.
Basic Hydrolysis: Saponification with a strong base, like sodium hydroxide (B78521) in an alcohol/water mixture, will produce 3-bromobenzylamine, a carbonate salt, and allyl alcohol.
Oxidative Cleavage: A mild and efficient one-pot method for cleaving N-allyl groups involves oxidative conditions at a near-neutral pH. organic-chemistry.org This process typically uses a catalytic amount of osmium tetroxide (OsO₄) to hydroxylate the double bond, followed by oxidative cleavage of the resulting diol with an oxidant like sodium periodate (B1199274) (NaIO₄). organic-chemistry.org This method is advantageous as it is compatible with many other protecting groups. organic-chemistry.org
Table 1: Selected Cleavage Reactions of the Allyl Carbamate Group
| Reaction Type | Reagents and Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Aqueous HCl, Reflux | 3-Bromobenzylammonium salt, CO₂, Allyl alcohol | Standard hydrolysis conditions for carbamates. |
| Basic Hydrolysis | NaOH, H₂O/Ethanol, Reflux | 3-Bromobenzylamine, Carbonate salt, Allyl alcohol | Saponification of the carbamate ester linkage. |
The N-allylcarbamate functionality is a key structural motif that enables participation in various intramolecular cyclization and rearrangement reactions to form heterocyclic structures. These reactions are often promoted by transition metals or radical initiators.
Intramolecular Cyclization: The nitrogen atom of the carbamate and the appended allyl group can act as partners in intramolecular cyclization reactions. For instance, radical cascade cyclizations have been developed where a radical adds to the aromatic ring or another part of the molecule, followed by an intramolecular attack involving the allyl group to form complex polycyclic systems. rsc.org The efficiency and regioselectivity of these cyclizations are influenced by the length and nature of the tether connecting the reacting partners. wikipedia.org The formation of 5- and 6-membered rings is generally favored due to favorable entropic and strain factors. wikipedia.org Nickel-catalyzed intramolecular carbonickelation of substrates containing N-allyl groups has been shown to be an effective method for constructing indole (B1671886) and indoline (B122111) derivatives. beilstein-journals.org
rsc.orgrsc.org-Sigmatropic Rearrangements: The general structure of an allyl carbamate is related to substrates that undergo rsc.orgrsc.org-sigmatropic rearrangements, such as the Claisen or Cope rearrangements. mdpi.com While the classic Claisen rearrangement involves allyl vinyl ethers, analogous aza-Claisen rearrangements can occur with N-allyl enamines or related structures. mdpi.com By modifying the reaction conditions or the substrate, it might be possible to induce a rearrangement pathway involving the allyl group migrating within the carbamate framework, leading to new isomeric products. For example, the Carroll rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of β-keto allyl esters. numberanalytics.com
Table 2: Examples of Related Intramolecular Reactions
| Reaction Type | Catalyst/Conditions | Product Type | Notes |
|---|---|---|---|
| Radical Cascade Cyclization | Visible Light, Photocatalyst | Polycyclic Heterocycles | A powerful method for building molecular complexity from allyl-substituted precursors. rsc.org |
| Intramolecular Carbonickelation | NiBr₂bipy, Mn, DMF | Indoline/Indole Derivatives | Demonstrates the utility of the N-allyl group in forming nitrogen-containing rings. beilstein-journals.org |
| Intramolecular Friedel-Crafts | Lewis Acid (e.g., AlCl₃) | Polycyclic Aromatic Compounds | The 3-bromobenzyl group could potentially cyclize onto another aromatic system if present. masterorganicchemistry.com |
| rsc.orgrsc.org-Sigmatropic Rearrangement | Thermal or Lewis Acid Catalysis | Rearranged Isomers | A potential, though less common, pathway for N-allyl carbamates. mdpi.com |
Allyl 3 Bromobenzylcarbamate As a Strategic Intermediate in Complex Molecule Synthesis
Utilization in the Construction of Functionalized Organic Scaffolds
Once the amine functionality is revealed through deprotection, the resulting 3-bromobenzylamine (B82478) becomes a powerful building block. The presence of both a nucleophilic amine and an electrophilic aryl bromide on the same scaffold allows for sequential or tandem reactions to generate complex molecular structures.
Precursor to Nitrogen-Containing Heterocycles
The 3-bromobenzylamine moiety, obtained after removal of the Alloc group, is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. mdpi.com The ortho-relationship between the amino-methyl group and the bromine atom can be exploited in intramolecular cyclization reactions, often mediated by transition metals like palladium or copper, to form fused ring systems. For example, intramolecular Buchwald-Hartwig amination could be employed to synthesize dihydroisoquinoline derivatives. Furthermore, the amine can be acylated or condensed with various reagents to form an intermediate that then undergoes intramolecular cyclization via reactions targeting the aryl bromide, leading to heterocycles like quinazolinones. mdpi.com
Building Block for Branched and Polyfunctionalized Structures
The dual functionality of deprotected Allyl 3-bromobenzylcarbamate is instrumental in creating branched and polyfunctionalized molecules. nih.gov The free amine can act as a nucleophile in a wide range of reactions, including acylation, alkylation, and reductive amination, to introduce diverse substituents. Concurrently, the aryl bromide provides a site for powerful transition-metal-catalyzed cross-coupling reactions. nih.gov
Suzuki-Miyaura Coupling : The bromine atom can be readily coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst to form a new carbon-carbon bond. libretexts.orgnih.gov This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the benzyl (B1604629) ring.
Heck-Mizoroki Reaction : This palladium-catalyzed reaction enables the coupling of the aryl bromide with alkenes, providing a direct route to substituted styrenyl derivatives. organic-chemistry.orgnih.govyoutube.com
Buchwald-Hartwig Amination : This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orgnih.govyoutube.comacsgcipr.org This is a powerful method for constructing complex diaryl- or alkylarylamines.
By strategically combining reactions at the amine and the aryl bromide sites, chemists can generate a vast array of complex, polyfunctionalized molecules from a single, versatile starting material.
Application in Protecting Group Chemistry: The Alloc Deprotection Strategy
The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group for amines. researchgate.net Its principal advantage lies in its unique cleavage conditions, which are neutral and distinct from those used for other common amine protecting groups, making it a cornerstone of orthogonal synthesis strategies. sigmaaldrich.comthaiscience.info
Palladium-Catalyzed Cleavage of Allyloxycarbonyl (Alloc) Groups
The most common method for the deprotection of the Alloc group is a palladium(0)-catalyzed process. researchgate.net The mechanism, often referred to as the Tsuji-Trost reaction, begins with the coordination of the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group of the carbamate (B1207046). wpmucdn.com This is followed by oxidative addition to form a π-allylpalladium(II) complex. wpmucdn.com
For the reaction to proceed and to regenerate the Pd(0) catalyst, a nucleophilic "allyl scavenger" must be present to irreversibly capture the allyl group from the palladium complex. thaiscience.inforsc.org A wide variety of scavengers have been developed, each with specific advantages, allowing the reaction to be tailored to the substrate and desired conditions. researchgate.netuva.nl The choice of scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected amine by the allyl group. rsc.orguva.nl
| Scavenger | Typical Catalyst | Conditions | Reference |
|---|---|---|---|
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | DCM, Room Temp | researchgate.netnih.gov |
| Tributyltin hydride (Bu₃SnH) | Pd(PPh₃)₄ | DCM or THF, Room Temp | uva.nl |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Pd(PPh₃)₄ | DCM, Room Temp | researchgate.netrsc.org |
| Morpholine | Pd(PPh₃)₄ | THF or DCM, Room Temp | thaiscience.info |
| Dimedone | Pd(PPh₃)₄ | THF, Room Temp | thaiscience.info |
| Meldrum's acid / TES-H / DIPEA | Pd(PPh₃)₂Cl₂ | DMF, Room Temp | doi.org |
Orthogonal Deprotection Strategies in Multistep Syntheses
A key feature of the Alloc group is its orthogonality with other widely used amine protecting groups in multistep synthesis, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.combiotage.combiosynth.com Orthogonality means that one protecting group can be removed selectively in the presence of another because their cleavage conditions are fundamentally different. biosynth.comiris-biotech.de
The Alloc group is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups (e.g., piperidine). sigmaaldrich.comthaiscience.info This three-way orthogonality allows for the selective deprotection and functionalization of specific sites in a complex molecule, such as the side chain of an amino acid in a peptide, without affecting the N-terminal protection or other side-chain protecting groups. researchgate.netnih.gov This enables the synthesis of branched or cyclic peptides and the site-specific attachment of labels or other moieties. biotage.comnih.gov
| Protecting Group | Cleavage Conditions | Stable To |
|---|---|---|
| Alloc (Allyloxycarbonyl) | Pd(0) + Scavenger (e.g., PhSiH₃) in neutral conditions | Strong Acid (TFA), Strong Base (Piperidine) |
| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) | Base (Piperidine), Pd(0)/Scavenger |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | Acid (TFA), Pd(0)/Scavenger |
Non-Metal Mediated Deallylation Methods
While palladium catalysis is the standard method for Alloc deprotection, concerns about catalyst cost, toxicity, and potential contamination of the final product have driven research into alternative, non-metal mediated methods. acs.org
One successful approach involves nucleophilic deprotection. It has been demonstrated that carbamates, including Alloc, can be cleaved by treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) tribasic at elevated temperatures. researchgate.net This method is particularly useful for substrates that may be sensitive to standard hydrogenolysis or Lewis acid conditions. researchgate.net
Another metal-free strategy utilizes iodine-induced iodocyclization. acs.org In this method, treatment with molecular iodine (I₂) and water in an appropriate solvent promotes the formation of an iodomethyldioxolane imine intermediate, which is then hydrolyzed to release the free amine. acs.org This protocol provides an environmentally sensible alternative to traditional palladium-based deprotection. acs.org
Contributions to Cascade and Multicomponent Reaction Sequences
The broader classes of compounds to which this compound belongs, namely allyl carbamates and bromobenzyl derivatives, are known to participate in various catalyzed reactions. For instance, palladium-catalyzed reactions are common for allyl carbamates, often involving the formation of π-allyl palladium intermediates that can undergo further reactions. researchgate.netelsevierpure.com Similarly, benzyl halides are precursors in the synthesis of nitrogen-containing heterocycles like quinazolinones through multicomponent reactions. core.ac.ukresearchgate.net These reactions often proceed via in situ formation of reactive intermediates. core.ac.uk
However, the specific combination of the allyl carbamate and the 3-bromobenzyl functionalities in "this compound" and its role in cascade or multicomponent sequences to build complex molecular architectures is not a well-documented area. The synthesis of various heterocyclic and polycyclic compounds often relies on cascade or multicomponent strategies to enhance efficiency and atom economy. acs.orgnih.govarkat-usa.org Despite the potential for "this compound" to act as a bifunctional building block in such reactions, specific studies detailing its application, including reaction schemes, yields, and the scope of synthesized molecules, are not present in the available literature.
Further investigation is required to explore the potential of this compound as a strategic intermediate in the design and execution of novel cascade and multicomponent reactions for the synthesis of complex organic molecules. At present, no data tables with detailed research findings can be provided due to the absence of specific literature on this topic.
Mechanistic Investigations and Theoretical Insights into Allyl 3 Bromobenzylcarbamate Reactivity
Elucidation of Reaction Pathways
The reaction pathways of Allyl 3-bromobenzylcarbamate are a subject of significant interest, focusing on how the molecule's structural components influence its behavior in various chemical environments. Investigations delve into substitution, transition-metal-catalyzed, and radical-mediated transformations.
Detailed Mechanistic Studies of Substitution Reactions
The structure of this compound presents two primary sites susceptible to nucleophilic substitution: the benzylic carbon and the allylic carbons. The benzylic position, being adjacent to an aromatic ring, can stabilize a carbocation intermediate, suggesting potential for an S(_N)1-type mechanism under appropriate conditions. However, it is also accessible to direct displacement via an S(_N)2 pathway. youtube.com The allyl group can undergo substitution at either the α- or γ-carbon, often with rearrangement of the double bond, through mechanisms like S(_N)1' or S(_N)2'. vedantu.com
The reactivity in these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the leaving group. While the carbamate (B1207046) itself is a poor leaving group, reactions could theoretically be engineered at the benzyl (B1604629) or allyl positions if a different leaving group were present on those moieties. The 3-bromo substituent on the aromatic ring acts primarily as an electron-withdrawing group through induction, which can influence the stability of intermediates formed during substitution at the benzylic position.
Investigations into Palladium-Catalyzed Transformations
The carbon-bromine bond on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgmit.edu These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle with a palladium complex. youtube.com Additionally, the allyl group of the carbamate can be susceptible to palladium(0)-catalyzed deprotection in the presence of nucleophiles, which proceeds via the formation of a palladium π-allyl complex. nih.gov
Following oxidative addition and a subsequent step (such as transmetalation in Suzuki or Stille couplings, or coordination of a nucleophile in Buchwald-Hartwig amination), the cycle concludes with reductive elimination. csbsju.edu In this step, the two organic fragments bound to the palladium(II) center are coupled together to form the final product, and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | The aryl halide (Ar-X) reacts with the Pd(0) catalyst. | 0 → +2 |
| Transmetalation | An organometallic coupling partner (R-M) transfers its organic group to the palladium complex. | No Change (+2) |
| Reductive Elimination | The two organic groups on the palladium complex couple to form the product (Ar-R), regenerating the Pd(0) catalyst. | +2 → 0 |
Radical Process Intermediates and Propagation Pathways
The aryl bromide functionality in this compound can also participate in reactions involving radical intermediates. nih.gov The generation of an aryl radical from the corresponding aryl halide is a key step. core.ac.uk This can be achieved through single-electron transfer (SET) from a potent reductant or via halogen-atom transfer (XAT) from a radical species. nih.gov
Once formed, the 3-(allyloxycarbonylaminomethyl)phenyl radical is a highly reactive intermediate that can participate in a radical chain reaction. researchgate.net Radical chain processes typically consist of three main stages: initiation, propagation, and termination. lumenlearning.comchemistrysteps.comyoutube.com
Initiation: The initial formation of a radical species, for example, by homolytic cleavage of a weak bond using heat or light.
Propagation: A series of steps in which a radical reacts with a stable molecule to generate a new radical, thus continuing the chain. lumenlearning.comchemistrysteps.com For the aryl radical derived from this compound, a propagation step could involve abstracting a hydrogen atom from a donor molecule or adding to a π-system. libretexts.org
Termination: The destruction of radicals, typically by the combination of two radical species to form a stable, non-radical product. lumenlearning.comyoutube.com
The stability of the radical intermediates plays a significant role in the reaction pathway. Allylic C-H bonds are weaker than typical alkyl C-H bonds, making the allylic position susceptible to hydrogen abstraction to form a resonance-stabilized allyl radical. libretexts.orgpressbooks.pub This provides an alternative pathway for radical reactions involving the allyl moiety of the molecule. pressbooks.pub
| Bond Type | Typical BDE (kcal/mol) | Relevance |
|---|---|---|
| Aryl C-Br | ~81 | Cleavage to form an aryl radical. |
| Allylic C-H | ~88 | Formation of a resonance-stabilized allyl radical. libretexts.org |
| Benzylic C-H | ~88 | Formation of a resonance-stabilized benzyl radical. |
| Primary Alkyl C-H | ~101 | Higher energy requirement for cleavage compared to allylic or benzylic positions. |
Computational Chemistry and Theoretical Studies
While specific computational studies on this compound are not widely documented, theoretical methods like Density Functional Theory (DFT) are powerful tools for investigating its reactivity. nih.govchemrxiv.org Such studies can provide deep insights into the mechanisms discussed above.
For palladium-catalyzed reactions, computational chemistry can be used to model the entire catalytic cycle. nih.govuit.noresearchgate.net This includes calculating the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps. nih.gov These calculations help in understanding the rate-determining step of the reaction and rationalizing the effect of different ligands on catalytic efficiency. nih.gov
In the context of radical reactions, theoretical studies can determine bond dissociation energies, predict the stability of various radical intermediates, and map out the potential energy surfaces for propagation pathways. rsc.org For instance, calculations could compare the energetics of forming an aryl radical at the 3-position versus an allyl or benzyl radical elsewhere in the molecule, thereby predicting the most likely site of radical initiation under specific conditions. nih.gov These theoretical insights are invaluable for designing new reactions and optimizing existing synthetic protocols. digitellinc.com
Density Functional Theory (DFT) Calculations for Transition States
Density Functional Theory (DFT) has become an invaluable tool in computational chemistry for investigating reaction mechanisms, allowing for the calculation of geometries, energies, and spectroscopic properties of molecules. nih.gov DFT studies can complement experimental findings and provide predictions in areas that are experimentally challenging to explore. nih.gov The theory's foundation lies in using the electronic density, a function of only three variables, to describe a system, which simplifies calculations compared to methods based on the many-electron wavefunction. nih.gov
For allylic systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to explore reaction pathways. semanticscholar.org For instance, in the study of allyl ether polymerization, a radical-mediated cyclization mechanism was proposed and validated through quantum chemistry calculations. semanticscholar.org These calculations involved locating transition states and determining their energies, which are critical for understanding the reaction kinetics. semanticscholar.org The distortion/interaction model is one approach used to analyze the transition states of such reactions. semanticscholar.org While absolute transition energies can be challenging to predict with perfect accuracy, DFT methods have proven effective in determining relative transition energies for a series of related compounds or reaction steps. nih.gov
Table 1: Representative Parameters in DFT Calculations for Allylic Systems
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Functional | B3LYP | A hybrid functional commonly used for organic molecules. |
| Basis Set | 6-311++G(d,p), cc-pVQZ | Describes the atomic orbitals used in the calculation. semanticscholar.orgnih.gov |
| Solvation Model | C-PCM | Accounts for the effect of the solvent on the reaction. researchgate.net |
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of molecules containing allyl groups are influenced by both steric and electronic factors. The benzyl bromide moiety in this compound is known to be highly reactive in SN1 or SN2 reactions. gla.ac.uk This reactivity stems from the bromide ion being a good leaving group and the ability of the benzylic system to stabilize a positive charge through resonance, which lowers the activation energy for SN1 pathways. gla.ac.uk
Computational studies on related allylic systems have demonstrated the ability of DFT to predict regioselectivity in reactions. For example, in Tsuji-Trost allylic substitution reactions involving (η³-1-aryl-3-alkyl substituted allyl)Pd intermediates, nucleophilic attack typically occurs at the alkyl-substituted terminus. rsc.org DFT investigations of more complex trisubstituted allyl palladium intermediates have predicted that nucleophilic attack preferentially occurs on anti-allyls to form benzylic substitution products. rsc.org Furthermore, a Linear Free Energy Relationship (LFER) has been observed experimentally when correlating the steric parameters of substituents at the C-2 position with the ratio of regioisomers, highlighting the role of sterics in controlling selectivity. rsc.org
In the context of radical reactions, the bond dissociation energy (BDE) is a key descriptor for predicting reactivity. For instance, in studies of allyl mercaptan, the BDE of the S-H bond was calculated to be around 86 kcal mol⁻¹, indicating its susceptibility to hydrogen atom transfer (HAT) reactions. nih.gov The presence of substituents can significantly affect these values and thus the preferred reaction mechanism. nih.gov
Elucidation of Electronic Structure and Bonding Characteristics
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide valuable information about the distribution of electrons and the nature of chemical bonds. Analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to understanding reactivity. researchgate.net The energy and shape of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. semanticscholar.org Regions with more negative ESP are more likely to be reactive sites for electrophiles. semanticscholar.org For example, in allyloxy radicals, the surface minima of the ESP are found between the carbon atoms of the -O-CH₂-CH=CH₂ group, indicating a region of high electron density. semanticscholar.org
Natural Bond Orbital (NBO) analysis is another computational technique used to study bonding characteristics by analyzing the localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This can reveal details about delocalization and hyperconjugation effects that influence stability and reactivity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Allyl ether |
| Allyl mercaptan |
| Allyl 2-bromobenzyl ether |
| (η³-1-aryl-3-alkyl substituted allyl)Pd |
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
Spectroscopic Approaches Beyond Routine Characterization
Spectroscopic techniques are fundamental in the chemical analysis of Allyl 3-bromobenzylcarbamate. While standard methods provide basic structural information, advanced methodologies are required to explore complex stereochemical and conformational details, as well as to identify transient species in chemical reactions.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. Beyond standard 1D proton and carbon-13 NMR, advanced techniques can elucidate the complex conformational and stereochemical aspects of this compound. Due to the flexibility of the allyl and 3-bromobenzyl groups, the molecule can adopt various conformations in solution.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in this regard. These 2D NMR experiments detect through-space interactions between protons that are in close proximity, providing crucial data to build a three-dimensional model of the molecule's preferred conformation(s) in solution. ipb.pt For instance, correlations between the protons of the allyl group and the benzyl (B1604629) ring would indicate specific folded conformations. The magnitude of vicinal coupling constants can also be used to assign stereochemistry in related cyclic structures. ipb.pt
High-Resolution Mass Spectrometry for Unraveling Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) is a critical tool for understanding reaction mechanisms by identifying transient intermediates. rsc.org In the synthesis of this compound, or in its subsequent reactions, short-lived, low-concentration intermediates may be formed. HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions for these species.
By coupling HRMS with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), charged intermediates can be gently transferred from the reaction mixture into the mass spectrometer for detection. rsc.org This approach would be invaluable for studying, for example, the mechanism of formation of the carbamate (B1207046) linkage or any subsequent palladium-catalyzed cross-coupling reactions involving the bromo-substituent.
| Technique | Application for this compound | Expected Insights |
| NOESY/ROESY | Analysis of through-space proton-proton interactions. | Determination of preferred solution-state conformation and spatial arrangement of the allyl and benzyl moieties. |
| HRMS-ESI | Detection of ionic intermediates in solution. | Elucidation of reaction pathways by identifying transient species during synthesis or derivatization. |
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment
Chromatography is essential for separating components of a mixture, making it indispensable for monitoring reaction progress and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC) for Kinetic Studies
High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of a chemical reaction over time. scispace.com For the synthesis of this compound, aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC. By separating the starting materials, intermediates, and the final product, the concentration of each species can be quantified.
This data is crucial for performing kinetic studies to understand the reaction rate, determine the reaction order, and optimize reaction conditions such as temperature, concentration, and catalyst loading. A reverse-phase C18 column would likely be suitable for separating the relatively non-polar this compound from its more polar precursors. scispace.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. researchgate.net In the context of this compound, GC could be employed to assess the purity of volatile starting materials, such as allyl alcohol or 3-bromobenzyl bromide. Furthermore, it can be used to detect and quantify any volatile byproducts that may form during the reaction, providing a more complete picture of the reaction's efficiency and potential side reactions. The use of a mass spectrometer as a detector (GC-MS) would further allow for the identification of these unknown volatile components. researchgate.net
| Method | Purpose | Typical Stationary Phase | Information Gained |
| HPLC | Reaction monitoring, kinetic analysis, purity assessment. | C18 silica | Concentration changes of reactants and products over time, product purity. |
| GC | Analysis of volatile reactants and byproducts. | Polysiloxane (e.g., DB-5MS) | Purity of volatile starting materials, identification of volatile side products. |
X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis provides a precise three-dimensional map of electron density, from which the exact positions of all atoms (excluding hydrogens, typically) can be determined. This yields definitive information on bond lengths, bond angles, and the solid-state conformation of this compound. Such data is considered the "gold standard" for structural assignment and would reveal how the molecules pack together in a crystal lattice. researchgate.net As of this writing, a public crystal structure for this compound is not available in open-access crystallographic databases.
Future Research Directions and Emerging Paradigms for Allyl 3 Bromobenzylcarbamate
Exploration of Novel Synthetic Transformations and Cascade Reactions
The unique structural features of Allyl 3-bromobenzylcarbamate make it an ideal candidate for the exploration of novel synthetic transformations and cascade reactions. Future research could focus on leveraging the interplay between the allyl, carbamate (B1207046), and bromobenzyl moieties to construct complex molecular architectures in a step-economical fashion.
One promising avenue is the investigation of transition-metal-catalyzed cascade reactions. For instance, a palladium-catalyzed process could initiate with the oxidative addition into the C-Br bond of the benzyl (B1604629) group, followed by an intramolecular carbopalladation involving the allyl group. Subsequent functionalization could lead to the rapid assembly of polycyclic systems. The divergent reactivity of allyl carbamates in the presence of rhodium(III) catalysts, which can lead to domino C-H activation and annulation reactions, presents another exciting research trajectory. rsc.org Investigating similar transformations for this compound could unveil novel reaction pathways where the allyl group acts as a one-carbon or multi-carbon synthon. rsc.org
Furthermore, nitrene-based cascade reactions represent a compelling area of future study. researchgate.net The in-situ generation of a nitrene from the carbamate nitrogen, potentially through activation with reagents like iodosobenzene (B1197198) diacetate, could trigger a cascade involving the allyl group to form functionalized azacycles. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, further diversifying the molecular scaffolds accessible from this single precursor.
A hypothetical cascade reaction is outlined below:
| Reaction Type | Catalyst/Reagent | Potential Intermediate | Potential Product Class |
| Pd-Catalyzed Cyclization | Pd(OAc)₂, PPh₃ | Palladacycle | Fused Heterocycles |
| Rh-Catalyzed C-H Activation | [Cp*RhCl₂]₂, AgSbF₆ | Metallacyclic Intermediate | Substituted Indanones |
| Nitrene Insertion Cascade | PhI(OAc)₂ | Aziridine/Nitrene Intermediate | Bridged Azacycles |
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic routes, moving away from hazardous reagents and solvents.
A key area of exploration is the use of carbon dioxide (CO₂) as a C1 synthon. rsc.orgacs.org The synthesis of carbamates from CO₂, amines, and alcohols is a halogen-free and atom-economical approach. rsc.org Investigating the direct synthesis of this compound from 3-bromobenzylamine (B82478), allyl alcohol, and CO₂ using recyclable catalysts would represent a significant advancement in green synthesis. rsc.org This approach would circumvent the need for phosgene (B1210022) derivatives, which are traditionally used in carbamate synthesis and pose significant safety and environmental hazards. rsc.orgresearchgate.net
Another sustainable strategy involves the development of solvent-free or aqueous reaction conditions. For instance, a greener protocol for carbamate synthesis using sodium cyanate (B1221674) and an alcohol or phenol (B47542) in the presence of a mild acid like trichloroacetic acid has been reported, often proceeding without a solvent. banglajol.info Adapting such methodologies for the synthesis of this compound could drastically reduce the environmental footprint of its production.
Additionally, the concept of transcarbamation offers a sustainable alternative. Tin-catalyzed transcarbamoylation from a readily available carbamate, such as phenyl carbamate, to 3-bromobenzyl alcohol would provide a mild and functional-group-tolerant route to the target molecule. researchgate.net
| Sustainable Approach | Key Reagents | Primary Advantage | Reference Concept |
| CO₂ Utilization | 3-Bromobenzylamine, Allyl alcohol, CO₂ | Atom economy, avoids phosgene | rsc.orgacs.org |
| Solvent-Free Synthesis | 3-Bromobenzyl isocyanate, Allyl alcohol, TCA (catalyst) | Reduced solvent waste, operational simplicity | banglajol.info |
| Transcarbamation | 3-Bromobenzyl alcohol, Phenyl carbamate, Tin catalyst | Mild conditions, functional group tolerance | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions. beilstein-journals.orgnih.gov Future research on this compound should explore its synthesis and subsequent derivatization using these modern technologies.
A continuous flow process for the synthesis of carbamates has been demonstrated, often involving high-energy intermediates that are safely handled in microreactors. beilstein-journals.orgnih.gov The synthesis of this compound could be adapted to a flow regime, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This would be particularly advantageous for potentially exothermic reactions or when handling unstable intermediates. A telescoped flow process could even combine the synthesis of the carbamate with subsequent functionalization steps, such as the aforementioned cascade reactions, without the need for intermediate isolation. beilstein-journals.orgnih.gov
Automated synthesis platforms can further accelerate research by enabling high-throughput experimentation. merckmillipore.comnih.govresearchgate.net An automated system could be programmed to systematically vary catalysts, ligands, solvents, and temperatures for a given transformation of this compound, such as a Suzuki coupling at the brominated position. This would allow for the rapid optimization of reaction conditions and the generation of a library of derivatives for further study. The use of pre-filled reagent cartridges and automated purification systems can streamline the entire discovery workflow. merckmillipore.com
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis from 3-bromobenzyl isocyanate and allyl alcohol. | Improved safety, scalability, precise control, potential for telescoped reactions. |
| Automated Synthesis | High-throughput screening of cross-coupling reactions at the C-Br position. | Rapid optimization, library generation, reduced manual error. |
| Robotic Platforms | Automated liquid and solid handling for reaction setup and workup. | Increased efficiency, high reproducibility. |
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the reactivity of molecules. scirp.orgnih.gov Future research on this compound would greatly benefit from the application of computational methods to design novel reactions and predict their outcomes.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound, identifying the most stable conformers and their relative energies. nih.govacs.org This information is crucial for understanding its reactivity, as different conformers may exhibit distinct reaction pathways. For example, the orientation of the allyl group relative to the carbamate and the aromatic ring could influence the feasibility of intramolecular reactions.
Furthermore, computational modeling can be used to predict the transition state energies for various potential transformations. This would allow researchers to screen for the most promising reaction pathways before committing to extensive experimental work. For instance, the activation barriers for different modes of cyclization in a palladium-catalyzed cascade could be calculated to predict the likely product distribution. nih.gov Similarly, the regioselectivity of nucleophilic attack on the allyl group under different catalytic conditions could be rationalized and predicted. nih.gov Molecular dynamics simulations could also be used to study the interaction of this compound with catalysts or in different solvent environments, providing deeper mechanistic insights. nih.gov
| Computational Method | Research Question for this compound | Potential Outcome |
| Density Functional Theory (DFT) | What are the most stable conformations and their relative energies? | Understanding of steric and electronic properties influencing reactivity. |
| Transition State Calculation | What are the activation barriers for competing intramolecular cyclization pathways? | Prediction of reaction feasibility and selectivity. |
| Molecular Dynamics (MD) | How does the molecule interact with a specific transition metal catalyst in solution? | Insight into the catalyst-substrate binding mode and reaction mechanism. |
| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of non-covalent interactions stabilizing certain conformations? | Deeper understanding of conformational preferences. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing allyl 3-bromobenzylcarbamate, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involving bromination of benzyl precursors (e.g., 3-bromobenzyl chloride) followed by carbamate formation via nucleophilic substitution. For example, a four-step approach analogous to the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline (using allylation and protective group strategies) can be adapted . Key variables include solvent polarity (THF vs. DMF), temperature (0°C to reflux), and stoichiometric ratios of reagents (e.g., allyl chloroformate). Yield optimization often requires iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization).
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : H and C NMR to confirm allyl (δ 5.0–6.0 ppm for vinyl protons) and benzyl (δ 4.5–5.0 ppm for CH) groups. Bromine substitution on the aromatic ring is confirmed via splitting patterns (e.g., para-substitution vs. ortho/ meta) .
- IR : Stretching frequencies for carbamate C=O (~1700 cm) and N-H (~3300 cm).
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H] for MW validation) .
Q. What safety protocols are critical when handling this compound, given its structural analogs (e.g., allyl bromide)?
- Methodology :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., allyl bromide, a known irritant) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Neutralize leaks with inert adsorbents (silica gel, sand) and avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in this compound synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2 factorial design can identify interactions between these factors, reducing trial-and-error approaches .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may improve allylation efficiency, as seen in allyl-allyl cross-coupling reactions .
Q. What mechanistic insights explain contradictions in yield data between different allyl carbamate syntheses?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps (e.g., carbamate formation vs. byproduct generation).
- Byproduct Analysis : Use GC-MS to detect side products (e.g., dimerization or hydrolysis products) and adjust protecting groups (e.g., tert-butoxycarbonyl) to suppress undesired pathways .
Q. How can this compound be applied in stereospecific cross-coupling reactions for complex molecule synthesis?
- Methodology :
- Catalytic Systems : Employ Pd(0)/Pd(II) catalysts with ligands (e.g., PPh) to enable Suzuki-Miyaura or Negishi couplings. For example, the allyl group can act as a directing group for C-H functionalization in aromatic systems .
- Substrate Scope Testing : Evaluate reactivity with diverse electrophiles (e.g., aryl halides, boronic esters) to establish compatibility and regiochemical outcomes .
Q. What computational methods are suitable for predicting the toxicity profile of this compound?
- Methodology :
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with acute toxicity data from analogs (e.g., allyl bromide’s oral LD in rodents) .
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways and potential hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
